Home > Products > Screening Compounds P90351 > 2-[(4-BENZHYDRYLPIPERAZINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID
2-[(4-BENZHYDRYLPIPERAZINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID -

2-[(4-BENZHYDRYLPIPERAZINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID

Catalog Number: EVT-4173500
CAS Number:
Molecular Formula: C25H30N2O3
Molecular Weight: 406.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Manidipine dihydrochloride

Compound Description: Manidipine dihydrochloride (1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid-2-[4-(diphenylmethyl)-1-piperazinyl] ethyl methyl ester hydrochloride) is a dihydropyridine calcium channel blocker with antihypertensive activity. The enantiomers of manidipine, (S)-(+)-manidipine and (R)-(-)-manidipine, have been synthesized and evaluated for their biological activities. [] (S)-(+)-manidipine is significantly more potent than the (R)-(-)-isomer in both antihypertensive activity and radioligand binding assays. []

[2-[[4-[3-[(1-Methylethyl)amino]-2-Pyridyl]-1-Piperazinyl]Carbonyl]-1H-Indol-5-yl] (BHAP) Acylsphingosine Derivatives

Compound Description: [2-[[4-[3-[(1-Methylethyl)amino]-2-Pyridyl]-1-Piperazinyl]Carbonyl]-1H-Indol-5-yl] acylsphingosine derivatives are a class of HIV-1 reverse transcriptase inhibitors. [] These compounds were designed based on the structural similarity of the galactosylceramide lipid to the HIV-1 membrane glycoprotein gp120. By incorporating the antiviral agent into the lipid structure, the researchers aimed to target the antiviral to the HIV virion and HIV-infected cells. []

(-)-(S)-6-amino-alpha-[(4-diphenylmethyl-1-piperazinyl)-methyl]-9H-purine-9-ethanol (SDZ 211-939)

Compound Description: (-)-(S)-6-amino-alpha-[(4-diphenylmethyl-1-piperazinyl)-methyl]-9H-purine-9-ethanol (SDZ 211-939) is a synthetic sodium channel inactivation inhibitor. It exhibits significantly reduced efficacy on a unique bovine heart sodium channel isoform compared with the rat heart isoform, despite similar binding affinity. [] This observation suggests that the mechanism of channel modulation by synthetic inhibitors may involve voltage-independent interactions with the inactivation machinery. []

Compound Description: Methyl [5 [[4-(2-pyridinyl)-1-piperazinyl]carbonyl]-1H-benzimidazol-2-yl] carbamate (CDRI Comp. 81-470) is an anthelmintic compound that has been shown to inhibit the energy metabolism of parasites like Ancylostoma ceylanicum and Nippostrongylus brasiliensis. [] This compound inhibits glucose uptake, shifts energy production towards lactic acid, and reduces ATP production in mitochondria. []

1-Piperidinecarboxamide, N-[2-[[5-amino-l-[[4-(4-pyridinyl)-l-piperazinyl]carbonyl]pentyl]amino]-1-[(3,5-dibromo-4-hydroxyphenyl)methyl]-2-oxoethyl]-4-(1,4-dihydro-2-oxo-3(2H)-quinazolinyl) (BIBN4096BS)

Compound Description: 1-Piperidinecarboxamide, N-[2-[[5-amino-l-[[4-(4-pyridinyl)-l-piperazinyl]carbonyl]pentyl]amino]-1-[(3,5-dibromo-4-hydroxyphenyl)methyl]-2-oxoethyl]-4-(1,4-dihydro-2-oxo-3(2H)-quinazolinyl) (BIBN4096BS) is a potent and selective calcitonin gene-related peptide (CGRP) receptor antagonist that has shown efficacy in alleviating migraine symptoms. [] It displays high selectivity for CGRP receptors over adrenomedullin (AM) receptors. [] Studies have highlighted the crucial role of Trp74 in RAMP1 for BIBN4096BS's interaction with CGRP1 and AMY1(a) receptors. []

4-{[4-({(3R)-1-Butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenyl]oxy}benzoic acid hydrochloride (873140)

Compound Description: 4-{[4-({(3R)-1-Butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenyl]oxy}benzoic acid hydrochloride (873140) is a potent noncompetitive allosteric antagonist of the CCR5 receptor, showing potent antiviral effects against HIV-1. [] Interestingly, 873140 effectively blocks CCL5 (RANTES)-mediated calcium responses despite being an ineffective antagonist of 125I-RANTES binding. [] This observation highlights the unique divergence of functional and binding blockade by this antagonist.

Compound Description: 2-[4-(diphenylmethyl)-1-piperazinyl]-5-(trans-4,6-dimethyl-1,3, 2-dioxaphosphorinan-2-yl)-2, 6-dimethyl-4-(3-nitrophenyl)-3-pyridinecarboxylate P-oxide (PAK-104P) is a multidrug resistance-reversing agent that effectively reverses resistance to various drugs like vincristine, 7-ethyl-10-hydroxy-camptothecin, and cisplatin in cells overexpressing the canalicular multispecific organic anion transporter (cMOAT). [] PAK-104P achieves this by enhancing drug accumulation and inhibiting drug efflux, making it a potential therapeutic agent to overcome cMOAT-mediated drug resistance. []

Compound Description: 1-[[6-Ethyl-1-[4-fluorobenzyl]-5-methyl-2-oxo-1, 2-dihydropyridine-3-carbonyl]amino]-cyclohexanecarboxylic acid (S-777469) is a novel cannabinoid type 2 receptor (CB2) agonist that has demonstrated significant anti-inflammatory and antipruritic effects in rodent models. [, ] It effectively inhibits skin inflammation in mice by suppressing the activity of the endogenous CB2 ligand, 2-arachidonoylglycerol (2-AG). [] Additionally, S-777469 exhibits antipruritic effects by inhibiting itch signal transmission through CB2 agonism. []

Compound Description: [S-(R,S)]-N-[1-(1,3-benzodioxol-5-yl)butyl]-3,3-diethyl-2-[4-[(4-methyl-1-piperazinyl)carbonyl]phenoxy]-4-oxo-1-azetidinecarboxamide (DMP-777) is a parietal cell protonophore that induces acute oxyntic atrophy in mice. [] This compound has been used to investigate the role of parietal cells and gastrin in the differentiation of other gastric lineages and the development of SPEM (spasmolytic polypeptide-expressing metaplasia). []

(4S)-4-[({4-[4-(methoxymethyl)piperidin-1-yl]-6-phenylpyridin-2-yl}carbonyl)amino]-5-oxo-5-{4-[(pentyloxy)carbonyl]piperazin-1-yl}pentanoic acid (47s)

Compound Description: (4S)-4-[({4-[4-(methoxymethyl)piperidin-1-yl]-6-phenylpyridin-2-yl}carbonyl)amino]-5-oxo-5-{4-[(pentyloxy)carbonyl]piperazin-1-yl}pentanoic acid (47s) is a potent, selective, and orally bioavailable P2Y12 antagonist with excellent inhibition of platelet aggregation. [] This compound represents a potential therapeutic agent for the prevention of thrombosis and cardiovascular diseases.

Compound Description: This PEGylated peptide agonist consists of a peptide core (residues 13 to 36 of human peptide YY) and a nonpeptidic moiety (2-mercaptonicotinic acid) at the N terminus, derivatized with 20-kDa monomethoxypolyethylene glycol. [] This novel agonist demonstrates a prolonged reduction in food intake in rodents and improves glucose metabolism in diet-induced obese mice, suggesting its potential for obesity management and type II diabetes treatment. []

Compound Description: 1-({[6-{4-chloro-3-[3-(dimethylamino)propoxy]phenyl}-5-(2-methylphenyl)pyridin-2-yl]carbonyl}amino) cyclohexanecarboxylic acid hydrochloride (SAR101099) is a potent, selective, and orally long-acting urotensin II (UII) receptor antagonist that shows promising therapeutic potential for chronic kidney disease (CKD) and associated comorbidities. [] It effectively reduces proteinuria, albuminuria, and mortality in various rat models of CKD while exhibiting a good safety profile in clinical phase-I studies. []

Compound Description: 2-(4-(diphenylmethyl)-1-piperazinyl) acetic acids and their amides constitute a class of compounds with antiallergic, spasmolytic, and antihistaminic activities. [] The synthesis of these compounds involves reacting 1-(diphenylmethyl)-piperazine with ω-haloacetamide, reacting an alkali metal salt of ω-4(diphenylmethyl)-1-piperazinyl)-alkanol with a 2-haloacetamide, or reacting ammonia with a halide or alkyl ester of a 2-4-(diphenylmethyl)-1-piperazinyl)-acetic acid. [] The corresponding acids are prepared by hydrolyzing the amide or lower alkyl ester. []

Compound Description: N-{2-[4-(2-methoxyphenyl)piperazino]ethyl}-N-(2-pyridyl)cyclohe xaneca rboxamide (WAY 100635) and its fluorinated derivatives are antagonists of the serotonin 5-HT1A receptor. [] These compounds have been labeled with carbon-11 or fluorine-18 for use in positron emission tomography (PET) studies to assess serotonin levels and receptor distribution in the brain. []

[carbonyl-(11)C]desmethyl-WAY-100635 ((11)C-DWAY)

Compound Description: [carbonyl-(11)C]desmethyl-WAY-100635 ((11)C-DWAY) is a PET radioligand that binds to 5-HT1A receptors with high affinity and provides a higher radioactive signal in the human brain compared to [carbonyl-(11)C]WAY-100635. [] This characteristic makes (11)C-DWAY a valuable tool for studying 5-HT1A receptors in the context of psychiatric disorders.

3-(1-(4-Methylphenyl)-3-oxo-1,3,4,5,6,7-hexahydro-2H-isoindol- 2-yl)propanoic Acid

Compound Description: 3-(1-(4-Methylphenyl)-3-oxo-1,3,4,5,6,7-hexahydro-2H-isoindol- 2-yl)propanoic acid is a novel isoindolone derivative synthesized via a solvent-free fusion reaction. [] Its structure has been confirmed by various spectroscopic methods.

Ciprofloxacin Complexes

Compound Description: Ciprofloxacin, a quinolone antibiotic, readily forms complexes with metal ions like Mn(II), Cu(II), and Cr(III). These complexes have been characterized and studied for their potential biological activities. [] The presence of carboxylic acid and piperazinyl ring in ciprofloxacin allows it to act as a bidentate ligand, leading to the formation of octahedral complexes. []

[2-[2-[4-(diphenylmethylene)-1-piperidinyl]ethoxy]ethoxy]acetic acid

Compound Description: This compound is an analog of cetirizine, a piperazine-based antihistamine. The dissociation constants of this analog and related piperidine and piperazine compounds have been determined using spectrophotometric and potentiometric methods. [] Unexpectedly, the pKa1 of cetirizine was found to be much lower than that of this analog, likely due to an intramolecular hydrogen bond between the carboxylic acid group and the protonated nitrogen. []

4-amino-2-{4-[bicyclo(2,2,2)oct-2-ene-5-carbonyl]-1-piperazinyl}-6,7 -dimethoxyquinazoline (SM-2470)

Compound Description: 4-amino-2-{4-[bicyclo(2,2,2)oct-2-ene-5-carbonyl]-1-piperazinyl}-6,7 -dimethoxyquinazoline (SM-2470) is a novel antihypertensive agent that exhibits hypocholesterolemic effects by inhibiting cholesterol absorption in the gut. [] This compound reduces serum cholesterol levels without affecting hepatic cholesterol levels and inhibits micellar formation, potentially by a mechanism similar to plant sterols. []

4-ethyl-2,3-dioxopiperazine

Compound Description: 4-ethyl-2,3-dioxopiperazine is a key starting material in the synthesis of cefbuperazone, a cephalosporin antibiotic. []

cis-2-[4-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]butyl]hexahydro-1H-isoindole-1,3-dione hydrochloride (SM-9018)

Compound Description: cis-2-[4-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]butyl]hexahydro-1H-isoindole-1,3-dione hydrochloride (SM-9018) is a novel antipsychotic agent. It has been labeled with carbon-14 at the imido carbonyl group and the benzisothiazole ring for use in metabolic studies. []

Oxatomide (1-{3-[4-(diphenylmethyl)-1-piperazinyl]propyl}-1,3-dihydro-2H- benzimidazol-2-one)

Compound Description: Oxatomide (1-{3-[4-(diphenylmethyl)-1-piperazinyl]propyl}-1,3-dihydro-2H- benzimidazol-2-one) is an antiallergic drug that inhibits mediator release from mast cells. [] A series of benzimidazolone and benzimidazole analogs of oxatomide has been synthesized and evaluated for their ability to inhibit the release of β-hexosaminidase and arachidonic acid from rat basophilic leukemia cells. [] Structure-activity relationships indicate that the diphenylmethyl group and the propyl linker between the piperazinyl and benzimidazolone moieties are essential for activity. []

Compound Description: This compound is a dihydropyridine derivative that acts as a non-peptidergic antagonist of neuropeptide Y. It is being investigated as a potential anorexiant agent for weight loss and the treatment of eating disorders. []

N-[4-[4-(2-Pyrimidinyl)-1-piperazinyl]butyl]bicyclo-[2.2.1]heptane-2,3-di-exo-carboxyimide dihydrogen citrate (tandospirone)

Compound Description: N-[4-[4-(2-Pyrimidinyl)-1-piperazinyl]butyl]bicyclo-[2.2.1]heptane-2,3-di-exo-carboxyimide dihydrogen citrate (tandospirone) is a novel anxiolytic agent. It has been labeled with carbon-14 at both the imido carbonyl group and the pyrimidinyl ring for use in metabolic studies. []

5-amino-1-cyclopropyl-7-(cis-3,5-dimethyl-1-piperazinyl)-6,8-difluoro- 1,4-dihydro-4-oxoquinoline-3-carboxylic acid (Sparfloxacin)

Compound Description: 5-amino-1-cyclopropyl-7-(cis-3,5-dimethyl-1-piperazinyl)-6,8-difluoro- 1,4-dihydro-4-oxoquinoline-3-carboxylic acid (Sparfloxacin) is a novel antimicrobial quinolone. Its disposition and metabolism have been studied in rats after repeated oral administration. []

Overview

The compound 2-[(4-benzhydryl-piperazino)carbonyl]-1-cyclohexanecarboxylic acid, with the CAS number 17191-43-4, is a synthetic organic compound that has garnered attention in various fields of chemical research. It is characterized by a cyclohexane ring substituted with a carboxylic acid and a piperazine moiety, which is further substituted with a benzhydryl group. This structure contributes to its potential therapeutic applications and biological activities.

Source

This compound can be sourced from chemical suppliers such as Alfa Chemistry, which lists it with a molecular weight of 277.32 g/mol and a purity of 96% . Additionally, databases like PubChem provide extensive information on its chemical properties and classification .

Classification

2-[(4-benzhydryl-piperazino)carbonyl]-1-cyclohexanecarboxylic acid falls under the category of carboxylic acids and piperazine derivatives. Its unique structure allows it to be classified within the broader category of pharmaceutical intermediates, which are compounds used in the synthesis of active pharmaceutical ingredients.

Synthesis Analysis

Methods

The synthesis of 2-[(4-benzhydryl-piperazino)carbonyl]-1-cyclohexanecarboxylic acid typically involves several key steps:

  1. Formation of the Piperazine Derivative: The initial step usually involves the reaction of benzhydryl chloride with piperazine to form the benzhydryl-piperazine intermediate.
  2. Carbonylation: This intermediate is then reacted with a suitable carbonyl source, such as phosgene or an isocyanate, to introduce the carbonyl group.
  3. Cyclohexanecarboxylic Acid Addition: Finally, the carbonylated piperazine derivative is coupled with cyclohexanecarboxylic acid under acidic or basic conditions to yield the final product.

Technical Details

The synthesis may require specific conditions such as temperature control, solvent choice (commonly dichloromethane or ethanol), and purification techniques like crystallization or chromatography to isolate the desired compound in high purity.

Molecular Structure Analysis

Structure

The molecular structure of 2-[(4-benzhydryl-piperazino)carbonyl]-1-cyclohexanecarboxylic acid can be represented as follows:

  • Molecular Formula: C_{20}H_{24}N_{2}O_{3}
  • Molecular Weight: 336.42 g/mol

The structure consists of:

  • A cyclohexane ring
  • A carboxylic acid functional group
  • A piperazine ring attached to a benzhydryl group

Data

The compound's three-dimensional conformation can be analyzed using computational chemistry methods, which may help predict its interaction with biological targets.

Chemical Reactions Analysis

Reactions

2-[(4-benzhydryl-piperazino)carbonyl]-1-cyclohexanecarboxylic acid can participate in various chemical reactions:

  1. Esterification: It can react with alcohols to form esters.
  2. Amide Formation: The carboxylic acid group can react with amines to form amides.
  3. Decarboxylation: Under certain conditions, it may undergo decarboxylation, leading to loss of carbon dioxide.

Technical Details

These reactions often require specific catalysts or conditions (e.g., heat or acidic environments) to proceed efficiently.

Mechanism of Action

Process

The mechanism of action for 2-[(4-benzhydryl-piperazino)carbonyl]-1-cyclohexanecarboxylic acid is not fully elucidated but is believed to involve interactions at specific biological targets:

  1. Receptor Binding: The piperazine moiety may facilitate binding to neurotransmitter receptors.
  2. Enzyme Inhibition: The carboxylic acid group could interact with enzymes, potentially inhibiting their activity.

Data

Studies on similar compounds suggest that modifications in the structure can significantly alter biological activity and selectivity for targets.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in organic solvents like methanol and ethanol; limited solubility in water.

Chemical Properties

  • Melting Point: Specific melting point data should be obtained through experimental determination.
  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.

Relevant data regarding these properties can be obtained from supplier specifications and experimental studies .

Applications

Scientific Uses

2-[(4-benzhydryl-piperazino)carbonyl]-1-cyclohexanecarboxylic acid has potential applications in:

  • Pharmaceutical Development: As an intermediate in the synthesis of novel therapeutic agents targeting neurological disorders.
  • Biochemical Research: In studies investigating receptor-ligand interactions and enzyme kinetics.

The ongoing research into this compound highlights its significance in medicinal chemistry and pharmacology, warranting further investigation into its properties and potential applications.

Introduction to Molecular Hybridization and Pharmacophoric Integration

Role of Benzhydrylpiperazine Scaffolds in Multitarget Drug Design

The benzhydrylpiperazine framework (diphenylmethylpiperazine) is a privileged structure in medicinal chemistry, renowned for its conformational flexibility and capacity for diverse receptor interactions. Its significance stems from:

  • Spatial Occupation & Lipophilicity Modulation: The benzhydryl group’s bulky, hydrophobic diphenylmethyl component facilitates optimal engagement within the hydrophobic side pockets of enzyme active sites, notably COX-2. This enhances binding affinity and selectivity over COX-1, whose active site is narrower. Computational and crystallographic studies of analogues confirm critical π-π stacking and van der Waals interactions within the COX-2 catalytic domain [2] [8].
  • Versatile Pharmacophore Integration: Piperazine’s two nitrogen atoms serve as pivotal anchors for attaching diverse functional groups via alkylation, acylation, or sulfonylation. This allows precise tuning of electronic properties, solubility, and target engagement. In the context of dual inhibitors, this versatility enables the coupling of the benzhydrylpiperazine to acidic or heterocyclic motifs (like the cyclohexanecarboxylic acid or oxadiazoles) critical for 5-LOX interaction [2] [8].
  • Validated Anti-inflammatory & CNS Activity: Benzhydrylpiperazine forms the core of clinically established antihistamines (e.g., cetirizine, hydroxyzine), which serendipitously share structural similarities with NSAIDs. This overlap suggested inherent anti-inflammatory potential exploitable in hybrid design. Virtual screening (VS) of the ChEMBL database identified benzhydrylpiperazine-containing hits (e.g., ChEMBL342253, ChEMBL4794855) with promising COX-2 docking scores, providing a direct rationale for its inclusion in novel dual inhibitors [2].

Table 1: Key Benzhydrylpiperazine Hybrids & Biological Activities

Hybrid CompoundTarget EnzymesIC₅₀ ValuesPrimary Therapeutic Effect
9d (Oxadiazole-BP hybrid)COX-20.25 ± 0.03 µMAnti-inflammatory, Analgesic, Anticancer
5-LOX7.87 ± 0.33 µM
ChEMBL342253 (VS Hit)COX-2Favorable docking scoreAnti-inflammatory lead
Levocetirizine (Drug)H1 ReceptorN/AAntihistamine (Anti-allergic)

Cyclohexanecarboxylic Acid as a Functional Motif in Bioactive Conjugates

Cyclohexanecarboxylic acid (CCA) contributes indispensable physicochemical and pharmacodynamic properties to the hybrid molecule:

  • Carboxylic Acid Bioisosterism & Metabolic Stability: CCA serves as a saturated, alicyclic bioisostere of aromatic carboxylic acids prevalent in NSAIDs (e.g., ibuprofen, diclofenac). The cyclohexane ring enhances metabolic stability compared to phenyl rings by reducing susceptibility to cytochrome P450-mediated oxidation. Furthermore, the carboxyl group (-COOH) is crucial for ionic binding interactions (e.g., salt bridges, hydrogen bonding) within the 5-LOX active site, which often possesses cationic residues (e.g., Arg, Lys, His) in proximity to the catalytic non-heme iron [9] [10].
  • Conformational Constraint & Steric Influence: The chair conformation of the cyclohexane ring introduces defined three-dimensionality and steric bulk adjacent to the carboxylic acid. This geometry influences the presentation of the carboxylate group to the enzyme and modulates the molecule's overall topology. In dual inhibitors, this can optimize simultaneous engagement with both COX-2 and 5-LOX. Derivatives like 2-(pyrrolidine-1-carbonyl)cyclohexane-1-carboxylic acid highlight the scaffold’s adaptability for functionalization at the C1-carboxyl and C2-position .
  • Synthetic Handle for Conjugation: The carboxylic acid group readily undergoes activation (e.g., to acid chlorides like cyclohexanecarbonyl chloride, CAS: 2719-27-9) or direct coupling reactions (e.g., EDC/HOBt-mediated amidation). This facilitates efficient conjugation to amine-containing pharmacophores like the benzhydrylpiperazine, forming the critical amide linker (‑C(=O)NH‑) present in 2-[(4-Benzhydrylpiperazino)carbonyl]-1-cyclohexanecarboxylic acid. The amide bond itself contributes hydrogen-bonding capacity and conformational rigidity [6] [10].

Table 2: Molecular Properties of Key Structural Components

Structural ElementKey Physicochemical PropertiesFunctional Role in Hybrid
BenzhydrylpiperazineLogP ~3-4 (high lipophilicity), Basic N atoms (pKa ~7-9)Target engagement (COX-2 hydrophobic pocket), Solubility tuning
Cyclohexanecarboxylic AcidLogP ~1.5-2.5, pKa ~4.5-5.0 (carboxylic acid)5-LOX binding via ionic/H-bonding, Metabolic stability
Amide Linker (‑C(=O)NH‑)Planar, H-bond donor/acceptorConformational restraint, Membrane permeability influence
Hybrid Molecule (Overall)M.Wt. 406.5 g/mol, XLogP3 ~1.5, H-bond donors=1, acceptors=4Balanced lipophilicity/hydrophilicity for cell penetration

Strategic Rationale for Dual COX-2/5-LOX Inhibition in Inflammation and Oncology

Simultaneously targeting COX-2 and 5-LOX represents a mechanistically sophisticated approach to disrupt pathological inflammation and its oncogenic consequences:

  • Overcoming Limitations of Single-Pathway Inhibition: Selective COX-2 inhibitors (coxibs) reduce gastrointestinal (GI) toxicity associated with non-selective NSAIDs but elevate cardiovascular risks (e.g., myocardial infarction, stroke). This is partly attributed to prothrombotic imbalance (reduced PGI₂ without concurrent suppression of thromboxane A₂) and shunting of AA towards pro-inflammatory leukotrienes (LTs) via the 5-LOX pathway. Dual inhibitors mitigate both issues: they spare gastroprotective COX-1-derived prostaglandins (PGE₂, PGI₂) and prevent the compensatory surge in cysteinyl leukotrienes (LTC₄, LTD₄, LTE₄) and LTB₄—potent mediators of bronchoconstriction, vascular permeability, leukocyte recruitment, and oxidative stress [2] [3] [5].
  • Synergistic Anti-inflammatory and Analgesic Effects: Concurrent blockade of prostaglandins (PGs) and LTs leads to greater suppression of inflammatory mediators than inhibiting either pathway alone. Compounds like 9d (a benzhydrylpiperazine-oxadiazole hybrid) demonstrated superior in vivo anti-inflammatory and analgesic efficacy compared to standards (celecoxib, indomethacin, zileuton). This was evidenced by significant reductions in paw edema, PGE₂, TNF-α, and IL-6, alongside increased anti-inflammatory IL-10. Crucially, 9d was devoid of GI, renal, hepatic, or cardiac toxicity in models, underscoring the safety advantage of balanced dual inhibition [2] [3].
  • Anticancer Potential via Eicosanoid Modulation: Chronic inflammation driven by COX-2 and 5-LOX overexpression is a hallmark of tumor promotion and progression. PGE₂ and LTB₄ promote tumor cell proliferation, survival, angiogenesis, invasion, and immunosuppression. Dual inhibitors disrupt these pathways:
  • In Vitro Cytotoxicity & Selectivity: Hybrids like 9d exhibit moderate, selective cytotoxicity against cancer cell lines (e.g., A549 lung, COLO-205 colon, MIA-PA-CA-2 pancreatic; IC₅₀ range ~8-50 µM), often surpassing standard inhibitors in selectivity indices.
  • Radiosensitization & Anti-migratory Effects: Combining dual inhibitors (e.g., compound 3, 6, 7) with γ-irradiation significantly enhances cancer cell growth inhibition (p < 0.001). Compounds like compound 1 and 3 potently inhibit tumor cell migration (wound closure <5% at 24h), crucial for preventing metastasis. This multimodal activity—cytotoxicity, radiosensitization, migration suppression—positions dual COX-2/5-LOX inhibitors as promising adjuncts in oncology [2] [9].

Table 3: Therapeutic Advantages of Dual COX-2/5-LOX Inhibition vs. Single-Pathway Agents

Therapeutic AspectSingle-Pathway Inhibitors (e.g., Celecoxib, Zileuton)Dual COX-2/5-LOX Inhibitors (e.g., 9d, Licofelone analogues)
GI ToxicityHigh (nsNSAIDs); Low (Coxibs)Very Low (GI-sparing profile demonstrated)
Cardiovascular RiskElevated (Coxibs); Unclear (5-LOX inhibitors)Mitigated (Prevents AA shunting; spares PGI₂)
Anti-inflammatory EfficacyModerate (Coxibs); Variable (5-LOX inhibitors)Superior (Synergistic PG/LT suppression; reduced cytokines)
Analgesia (e.g., % pain reduction)~55-60% (Indomethacin)~55.78% (9d, comparable to indomethacin)
Anticancer PotentialModerate (Coxibs, e.g., celecoxib); Limited data (5-LOX)Enhanced (Cytotoxicity, anti-migratory, radiosensitizing effects)
AA Metabolic ShuntingSignificant (Coxibs → increased LT production)Prevented (Simultaneous blockade of both major AA pathways)

Properties

Product Name

2-[(4-BENZHYDRYLPIPERAZINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID

IUPAC Name

2-(4-benzhydrylpiperazine-1-carbonyl)cyclohexane-1-carboxylic acid

Molecular Formula

C25H30N2O3

Molecular Weight

406.5 g/mol

InChI

InChI=1S/C25H30N2O3/c28-24(21-13-7-8-14-22(21)25(29)30)27-17-15-26(16-18-27)23(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-6,9-12,21-23H,7-8,13-18H2,(H,29,30)

InChI Key

XPQRTZDIRPPNBW-UHFFFAOYSA-N

SMILES

C1CCC(C(C1)C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O

Canonical SMILES

C1CCC(C(C1)C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.